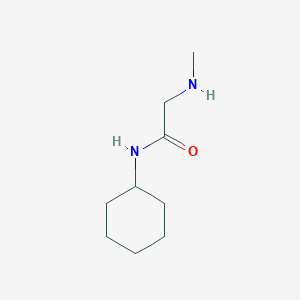

N2-isopropylpyridine-2,3-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of these compounds typically involves multi-step reactions, starting from simple precursors. For instance, the synthesis of a weak nucleophilic base, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, is achieved through a two-stage process that includes the formation of a pyrylium salt intermediate . Another example is the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation to yield a tetradentate ligand . These synthetic routes demonstrate the versatility of the isopropylpyridine scaffold in forming various complex structures.

Molecular Structure Analysis

The molecular structures of these compounds are often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the X-ray data for the weak nucleophilic base mentioned above confirms the ground-state conformation and the presence of the Janus effect . Similarly, the cadmium(II) complex of a tetradentate ligand shows a distorted octahedral geometry around the metal center . These structural analyses are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

The chemical behavior of N2-isopropylpyridine-2,3-diamine derivatives is diverse, with the ability to participate in various reactions. The weak nucleophilic base synthesized in one study can substitute nonnucleophilic bases in organic syntheses . In another study, the Schiff base derived from 2-acetylpyridine and N-isopropylethane-1,2-diamine forms complexes with zinc and copper, which exhibit antimicrobial activity . These reactions highlight the functional utility of these compounds in different chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of isopropyl groups can impart steric effects that protect the molecule from electrophilic attack, as seen in the weak nucleophilic base . The complexes formed with metals such as cadmium and zinc exhibit specific coordination geometries and have been studied for their fluorescence properties and antimicrobial activity, respectively . These properties are important for the potential application of these compounds in materials science and biomedicine.

科学的研究の応用

Enantioselective Lithiation Studies

N2-isopropylpyridine-2,3-diamine and its derivatives have been explored in the enantioselective lithiation of N-Boc-pyrrolidine. A study by O’Brien et al. (2004) demonstrated that using isopropyllithium and various sparteine-like diamines, including N-(i)Pr-substituted diamine, yielded high enantioselectivity. This research provides valuable insights into stereoselective synthesis processes, crucial in pharmaceutical and material sciences (O’Brien et al., 2004).

Synthesis of Pyridobenzodiazepines

In the field of organic synthesis, N2-isopropylpyridine-2,3-diamine derivatives have been used to synthesize pyridobenzodiazepines. Shi et al. (2011) demonstrated the synthesis of N2-methyl-N2-phenyl-pyridine-2,3-diamine, which was further utilized to create pyridobenzodiazepines with carbonyl groups. Such compounds are significant in medicinal chemistry for drug design and development (Shi et al., 2011).

Metal-Catalyzed Reactions

Metal-catalyzed reactions involving N2-isopropylpyridine-2,3-diamine derivatives have been researched extensively. Studies like those by Cardona and Goti (2009) highlight the use of such diamines in metal-catalyzed diamination reactions. These reactions are pivotal in creating complex molecular architectures found in pharmaceuticals and natural products (Cardona & Goti, 2009).

Synthesis of Heterocyclic Azo Dyes

N2-isopropylpyridine-2,3-diamine derivatives have been used in the synthesis of heterocyclic azo dyes, as reported by Zhao et al. (2017). These dyes, featuring high pH stability, are significant in textile and material industries for their coloration properties and stability (Zhao et al., 2017).

Pharmaceutical and Biological Studies

In pharmaceutical and biological research, derivatives of N2-isopropylpyridine-2,3-diamine have been studied for their potential medicinal applications. Xiong et al. (2016) synthesized cyclometalated iridium(III) complexes using derivatives of N2-isopropylpyridine-2,3-diamine, which showed potential as anticancer agents, specifically targeting mitochondria in cancer cells (Xiong et al., 2016).

Safety and Hazards

特性

IUPAC Name |

2-N-propan-2-ylpyridine-2,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,9H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMMDSXBFLGSRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618422 |

Source

|

| Record name | N~2~-(Propan-2-yl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-isopropylpyridine-2,3-diamine | |

CAS RN |

24188-40-7 |

Source

|

| Record name | N~2~-(Propan-2-yl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)